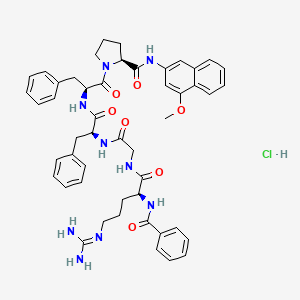

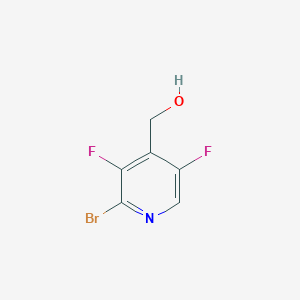

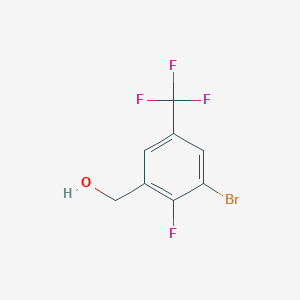

![molecular formula C13H9Br2ClN2 B1384042 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl CAS No. 1228304-12-8](/img/structure/B1384042.png)

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

説明

“6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl” is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecule is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a] pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .Chemical Reactions Analysis

The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学的研究の応用

Synthesis of Hybrid Structures

The compound 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl has been involved in the synthesis of complex organic structures. For instance, it has been used in the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, a structure combining indenone with imidazo[1,2-a]pyridine. This synthesis involves a cascade reaction including palladium-catalyzed CO insertion and C-H bond activation (Ju Zhang, Xinying Zhang, Xuesen Fan, 2016).

Corrosion Inhibition

Research has also explored the application of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors. The derivatives such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine have shown significant inhibition performance against mild steel corrosion in acidic environments. The inhibition process is supported by detailed studies including potentiodynamic polarization, electrochemical impedance spectroscopy, and molecular dynamics simulations (A. Saady et al., 2021).

Molecular Docking and Synthesis of Potential Inhibitors

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, aiming at potential applications as inhibitors for enzymes like tyrosyl-tRNA synthetase. This research involves not just synthesis but also molecular docking studies to understand the binding affinity of these compounds to specific enzymes, providing insights into their potential therapeutic applications (Zainab Jabri et al., 2023).

Safety and Hazards

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their broad spectrum of biological activity profiles .

Mode of Action

It’s worth noting that the imidazo[1,2-a]pyridine core is known to interact with various targets through different mechanisms, depending on the substitution pattern .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit anti-bacterial action against certain strains of bacteria .

Action Environment

It is generally recommended to store such compounds in a cool, dry, well-ventilated area .

特性

IUPAC Name |

6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKFYISRBMUHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

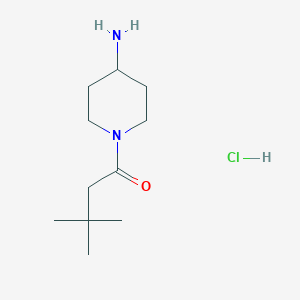

![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)

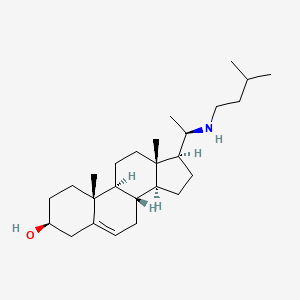

![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)

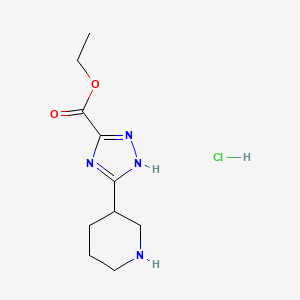

![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)